molecular formula C9H5Cl2N3 B8453602 3,5-Dichloro-4-(pyridin-4-yl)pyridazine

3,5-Dichloro-4-(pyridin-4-yl)pyridazine

Cat. No.: B8453602
M. Wt: 226.06 g/mol
InChI Key: WSTJKSJTAZUTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-(pyridin-4-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with chlorine atoms at the 3- and 5-positions and a pyridin-4-yl group at the 4-position. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer distinct electronic properties compared to single-nitrogen heterocycles like pyridine.

Properties

Molecular Formula

C9H5Cl2N3

Molecular Weight

226.06 g/mol

IUPAC Name

3,5-dichloro-4-pyridin-4-ylpyridazine

InChI

InChI=1S/C9H5Cl2N3/c10-7-5-13-14-9(11)8(7)6-1-3-12-4-2-6/h1-5H

InChI Key

WSTJKSJTAZUTNO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(N=NC=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives (Bcl-xL Inhibitors)

  • Structure : Fused pyrido-pyridazine core with variable substituents.
  • Functional Groups : Often include sulfonamide or amide moieties.
  • Therapeutic Use : Designed as Bcl-xL protein inhibitors to induce apoptosis in cancer cells .
  • Key Differences: The fused-ring system in these derivatives enhances rigidity and binding affinity to protein targets, unlike the simpler pyridazine core of 3,5-dichloro-4-(pyridin-4-yl)pyridazine.

2.1.2. 6-Cycloamino-3-(1H-pyrrolo[2,3-b]pyridin-4-yl)imidazo[1,2-b]pyridazine

  • Structure : Imidazo-pyridazine fused with pyrrolo-pyridine.
  • Functional Groups: Cycloamino and pyrrolo-pyridinyl groups.
  • Therapeutic Use : Investigated for kinase inhibition and immune modulation .
  • Key Differences : The imidazo-pyridazine scaffold introduces additional hydrogen-bonding sites, improving target engagement. The chlorine-free structure contrasts with the electron-deficient nature of this compound, which may limit solubility but enhance membrane permeability.
Dichloro-Substituted Pyridine and Pyridazine Derivatives

3,5-Dichloro-4-picoline

  • Structure : Pyridine core with methyl and chlorine substituents.
  • Functional Groups : 3,5-Dichloro, 4-methyl.
  • Applications : Primarily a chemical intermediate in synthesis.
  • Key Differences : The pyridine core (one nitrogen) is less electron-deficient than pyridazine (two nitrogens), leading to higher basicity and altered reactivity in substitution reactions. The methyl group enhances steric bulk but reduces polarity compared to the pyridin-4-yl group in the target compound .

3,6-Dichloro-4-(pyridin-4-yl)pyridazine (Positional Isomer)

  • Structure : Pyridazine with chlorine at 3- and 6-positions.
  • Functional Groups : Cl (3,6), pyridin-4-yl.
  • Key Differences : The 3,6-dichloro substitution alters the dipole moment and electronic distribution compared to the 3,5-dichloro isomer. This positional change may influence crystal packing, solubility, and interaction with biological targets .
Non-Pyridazine Analogs: Dichloro-Cinnamic Acid Derivatives

3,5-Dichloro-4-(difluoromethoxy)cinnamic Acid

  • Structure : Cinnamic acid backbone with dichloro and difluoromethoxy groups.
  • Functional Groups : Carboxylic acid, Cl (3,5), OCF₂H.
  • Applications: Potential use in agrochemicals or pharmaceuticals.
  • Key Differences : The cinnamic acid structure introduces a carboxylic acid group, enabling ionic interactions absent in pyridazine derivatives. The difluoromethoxy group enhances metabolic stability compared to the pyridin-4-yl group .

Comparative Data Table

Compound Name Core Structure Functional Groups Therapeutic/Chemical Use Key Properties/Differences
This compound Pyridazine Cl (3,5), pyridin-4-yl Research compound High lipophilicity, electron-deficient core
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Pyrido-pyridazine Variable (e.g., sulfonamides) Cancer therapy Fused rings enhance protein binding
3,5-Dichloro-4-picoline Pyridine Cl (3,5), methyl Synthesis intermediate Higher basicity than pyridazine
3,6-Dichloro-4-(pyridin-4-yl)pyridazine Pyridazine Cl (3,6), pyridin-4-yl Research compound Isomeric Cl positions alter electronic properties
3,5-Dichloro-4-(difluoromethoxy)cinnamic acid Cinnamic acid Cl (3,5), OCF₂H, COOH Agrochemical/pharma Carboxylic acid enables ionic interactions

Research Findings and Implications

  • Electronic Effects : The pyridazine core’s electron deficiency (due to two adjacent nitrogens) makes this compound more reactive toward nucleophilic substitution compared to pyridine analogs.
  • Therapeutic Potential: While direct evidence is lacking, structural parallels to Bcl-xL inhibitors and kinase-targeting imidazo-pyridazines suggest possible anticancer applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.